3'-N-Didesmethyl-3'-N-tosyl azithromycin
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Overview
Description
3’-N-Didesmethyl-3’-N-tosyl azithromycin: is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of two methyl groups and the addition of a tosyl group at the 3’ position. It is primarily used as a reference standard in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-N-Didesmethyl-3’-N-tosyl azithromycin typically involves multiple steps, starting from azithromycinThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis equipment. The process is carefully monitored to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-N-Didesmethyl-3’-N-tosyl azithromycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3’-N-Didesmethyl-3’-N-tosyl azithromycin is used as a reference standard for analytical methods development and validation. It helps in the identification and quantification of impurities in azithromycin formulations .
Biology: In biological research, this compound is used to study the mechanisms of action of macrolide antibiotics. It helps in understanding how structural modifications affect the biological activity of azithromycin .
Medicine: In medicine, 3’-N-Didesmethyl-3’-N-tosyl azithromycin is used in the development of new antibiotics. It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of macrolide antibiotics .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes. It helps in ensuring the purity and potency of azithromycin-based products .
Mechanism of Action
The mechanism of action of 3’-N-Didesmethyl-3’-N-tosyl azithromycin is similar to that of azithromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death .
Comparison with Similar Compounds
Azithromycin: The parent compound from which 3’-N-Didesmethyl-3’-N-tosyl azithromycin is derived.
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action.
Erythromycin: A macrolide antibiotic that shares structural similarities with azithromycin.
Uniqueness: 3’-N-Didesmethyl-3’-N-tosyl azithromycin is unique due to its specific structural modifications. The removal of methyl groups and the addition of a tosyl group confer distinct chemical and biological properties, making it valuable for research and development purposes .
Properties
Molecular Formula |
C₄₄H₇₅N₃O₁₅S |
---|---|
Molecular Weight |
918.14 |
Synonyms |
(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl_x000B_-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-[(4-methylphenyl)sulfonylamino]-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6 |
Origin of Product |
United States |
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